molecular formula C18H17N B6322794 2,5-Dibenzylpyrrole CAS No. 850662-64-5

2,5-Dibenzylpyrrole

Cat. No. B6322794
CAS RN: 850662-64-5
M. Wt: 247.3 g/mol
InChI Key: BTDNBLKFKBOQMU-UHFFFAOYSA-N
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Description

2,5-Dibenzylpyrrole (2,5-DBP) is an organic compound belonging to the pyrrole family. It is a colorless solid that is soluble in organic solvents. 2,5-DBP is an important building block in the synthesis of a variety of organic compounds, and has been used in the development of a number of pharmaceuticals and other products. The compound has also been studied for its potential use in scientific research applications.

Scientific Research Applications

Synthesis of Porphyrins

Porphyrins, important in various biological and geochemical processes, can be synthesized using a '3 + 1' approach involving 2,5-Dibenzylpyrrole derivatives. This method provides a direct synthesis route, bypassing complex procedures and enabling the creation of unique porphyrin structures. This synthesis is significant for studying the applications of porphyrins in fields like biochemistry and material science (Lash, 1997).

Development of Antiinflammatory Agents

Certain derivatives of this compound have been synthesized and evaluated for their potential as antiinflammatory and analgesic agents. These compounds show promise as dual inhibitors of prostaglandin and leukotriene synthesis, which is vital in medical research for developing new treatments for inflammation-related diseases (Ikuta et al., 1987).

Enzymatic Desymmetrization in Organic Chemistry

This compound derivatives have been utilized in enzymatic desymmetrization processes. This approach yields enantiomers with high purity and good yield, important for producing chiral compounds used in pharmaceuticals and fine chemicals (Donohoe et al., 2006).

Catalysis in Polymerization Processes

Amido-pyrrolyl complexes of zirconium and hafnium, prepared using this compound ligands, have shown to catalyze ethylene polymerization. This application is crucial in the field of material science and industrial chemistry for developing new polymer materials (Tsurugi et al., 2004).

Reductive Cyclization in Organic Synthesis

This compound derivatives play a role in the reductive cyclization of diynes and eynes catalyzed by Platinum N-heterocyclic carbene complexes. This process is significant in synthesizing various cyclic compounds used in pharmaceuticals and agrochemicals (Jung et al., 2006).

Dopamine D3 Receptor Affinity Studies

This compound has been used in synthesizing compounds to study their affinity for the dopamine D3 receptor. This research aids in understanding the functioning of the nervous system and the development of drugs for neurological disorders (Boyfield et al., 1997).

properties

IUPAC Name

2,5-dibenzyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-3-7-15(8-4-1)13-17-11-12-18(19-17)14-16-9-5-2-6-10-16/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDNBLKFKBOQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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